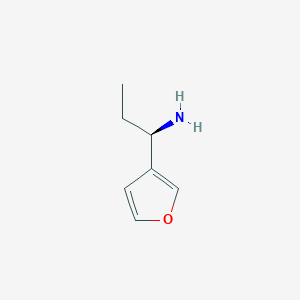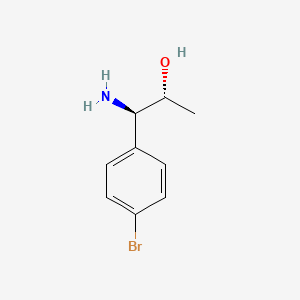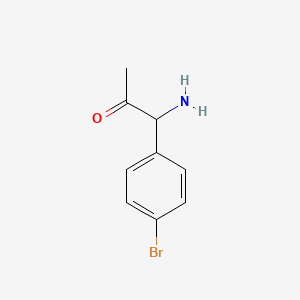
1-Amino-1-(4-bromophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(4-bromophenyl)acetone is an organic compound with the molecular formula C9H10BrNO It is characterized by the presence of an amino group and a bromophenyl group attached to an acetone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-bromophenyl)acetone can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by the introduction of an amino group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-Amino-1-(4-bromophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzoic acid.
Reduction: Formation of 1-amino-1-(4-bromophenyl)ethanol.
Substitution: Formation of 1-amino-1-(4-methoxyphenyl)acetone or 1-amino-1-(4-cyanophenyl)acetone.
科学的研究の応用
1-Amino-1-(4-bromophenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Amino-1-(4-bromophenyl)acetone involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
1-Amino-1-(4-bromophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)acetone: Similar structure but with a chlorine atom instead of bromine.
1-Amino-1-(4-fluorophenyl)acetone: Contains a fluorine atom in place of bromine.
1-Amino-1-(4-iodophenyl)acetone: Features an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
1-amino-1-(4-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |
InChIキー |
HMSBHOISTPZKEC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


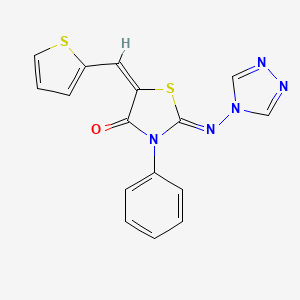
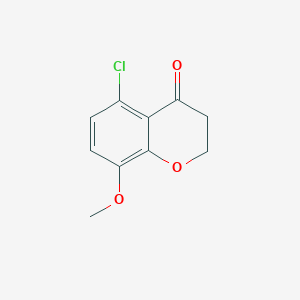

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
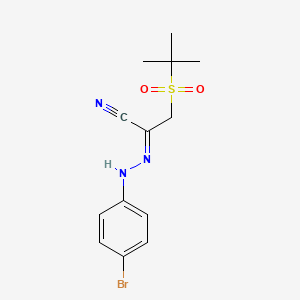
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
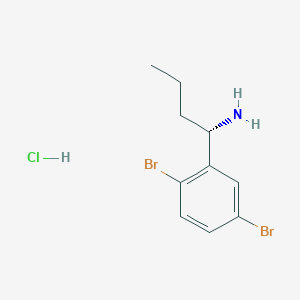
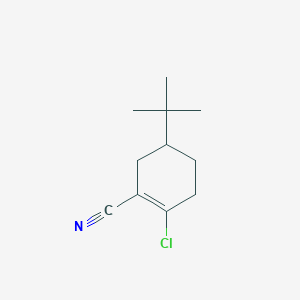
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
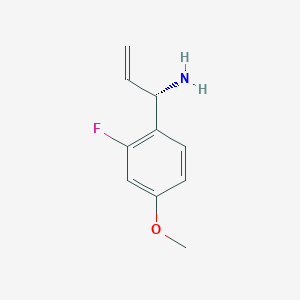
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
